

# A Technical Guide to the Isotopic Purity of Caffeine-trimethyl-13C3

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## Compound of Interest

Compound Name: Caffeine-trimethyl-13C3

Cat. No.: B108294

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## Introduction

**Caffeine-trimethyl-13C3** is a stable isotope-labeled analog of caffeine, a widely consumed psychoactive substance. In scientific research, particularly in pharmacology, toxicology, and drug metabolism studies, the precise quantification of caffeine and its metabolites is crucial. **Caffeine-trimethyl-13C3** serves as an invaluable internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS). Its utility is predicated on its chemical identity to the natural analyte and its distinct mass, which allows for accurate and precise quantification, correcting for variations in sample preparation and instrument response. The high isotopic purity of this standard is paramount for the accuracy of these measurements. This technical guide provides an in-depth overview of the properties, analytical methodologies for purity assessment, and primary applications of **Caffeine-trimethyl-13C3**.

## Chemical and Physical Properties

**Caffeine-trimethyl-13C3** is chemically identical to caffeine, with the exception that the three carbon atoms of the methyl groups at positions 1, 3, and 7 are replaced with the stable isotope carbon-13 ( $^{13}\text{C}$ ). This substitution results in a mass shift of +3 atomic mass units compared to the unlabeled molecule.

Property	Value	Reference
Chemical Name	3,7-dihydro-1,3,7-tri(methyl- <sup>13</sup> C)-1H-purine-2,6-dione	[1]
Synonyms	1,3,7-Trimethylxanthine- <sup>13</sup> C <sub>3</sub> , 7-Methyltheophylline- <sup>13</sup> C <sub>3</sub>	[2]
CAS Number	78072-66-9	[1]
Molecular Formula	C <sub>5</sub> <sup>13</sup> C <sub>3</sub> H <sub>10</sub> N <sub>4</sub> O <sub>2</sub>	[1][2]
Molecular Weight	197.17 g/mol	
Appearance	White to Off-White Solid	[2]
Melting Point	234-236.5 °C (lit.)	
Solubility	Slightly soluble in DMSO and Methanol	[2]

## Isotopic and Chemical Purity Data

The isotopic and chemical purity of **Caffeine-trimethyl-13C3** are critical parameters that are rigorously controlled by manufacturers. The data presented below is a summary of typical specifications found in Certificates of Analysis from various suppliers.

Purity Specification	Typical Value	Reference
Isotopic Purity (atom % <sup>13</sup> C)	≥99%	
Chemical Purity (CP)	≥98-99%	[3]
Isotopic Distribution (normalized intensity)	<sup>13</sup> C <sub>0</sub> = 0.00%, <sup>13</sup> C <sub>1</sub> = 0.00%, <sup>13</sup> C <sub>2</sub> = 2.42%, <sup>13</sup> C <sub>3</sub> = 97.58%	[2]

## Analytical Methodologies for Purity Assessment

The determination of isotopic and chemical purity of **Caffeine-trimethyl-13C3** relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

## Mass Spectrometry

Mass spectrometry is a highly sensitive technique used to determine the isotopic enrichment and chemical purity of labeled compounds. For **Caffeine-trimethyl-13C3**, Liquid Chromatography-Mass Spectrometry (LC-MS) is a common method.

### Experimental Protocol: Isotope Dilution Mass Spectrometry (IDMS)

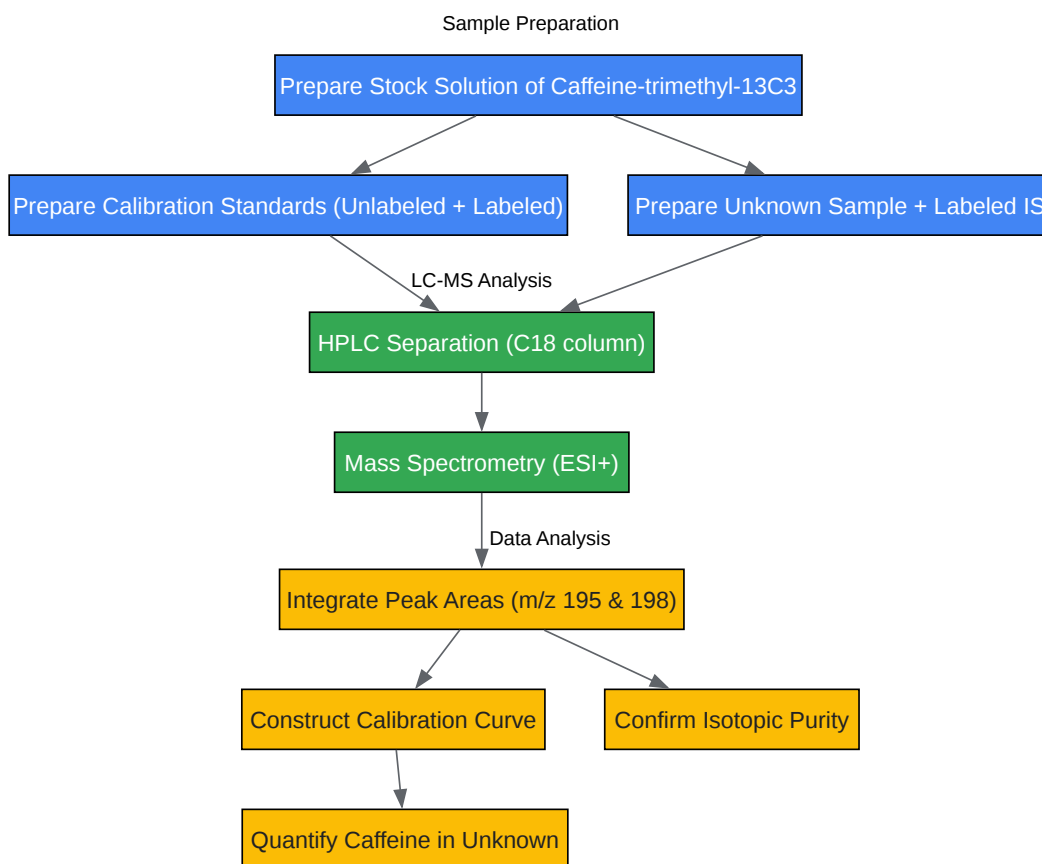
- Sample Preparation:
  - Prepare a stock solution of **Caffeine-trimethyl-13C3** in a suitable solvent (e.g., methanol or water/methanol mixture) at a concentration of approximately 1 mg/mL.[\[4\]](#)
  - Prepare a series of calibration standards by mixing known amounts of unlabeled caffeine with a fixed amount of the **Caffeine-trimethyl-13C3** internal standard solution.[\[4\]](#)
  - Prepare the unknown sample and spike it with the same fixed amount of the **Caffeine-trimethyl-13C3** internal standard solution.
- Instrumentation and Data Acquisition:
  - Utilize a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., triple quadrupole, time-of-flight, or Orbitrap).
  - Separate the analyte from the matrix using a suitable HPLC column (e.g., C18).
  - Acquire mass spectra in positive ion mode using electrospray ionization (ESI).
  - Monitor the protonated molecular ions ( $[M+H]^+$ ) for both unlabeled caffeine ( $m/z$  195) and **Caffeine-trimethyl-13C3** ( $m/z$  198).[\[5\]](#)
- Data Analysis:
  - Integrate the peak areas of the  $m/z$  195 and  $m/z$  198 signals.
  - Construct a calibration curve by plotting the ratio of the peak areas (unlabeled/labeled) against the concentration of the unlabeled caffeine standards.

- Determine the concentration of caffeine in the unknown sample by interpolating its peak area ratio on the calibration curve.
- The isotopic purity is confirmed by the absence of significant signals at  $m/z$  195, 196, and 197 in the pure standard, and the predominant signal at  $m/z$  198.[\[6\]](#)

### Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can be used to confirm the identity of the labeled compound. The fragmentation pattern of **Caffeine-trimethyl- $^{13}\text{C}_3$**  will show a +3 Da shift for fragments containing all three labeled methyl groups. For instance, a known fragment of caffeine at  $m/z$  138 (resulting from the loss of methyl isocyanate) would be observed at  $m/z$  141 in **Caffeine-trimethyl- $^{13}\text{C}_3$** .[\[7\]](#)

## Workflow for Isotopic Purity Assessment by Mass Spectrometry

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## Workflow for Isotopic Purity Assessment by Mass Spectrometry

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative  $^{13}\text{C}$  NMR spectroscopy is a powerful, non-destructive technique for directly determining the isotopic enrichment at specific atomic positions.

### Experimental Protocol: Quantitative $^{13}\text{C}$ NMR

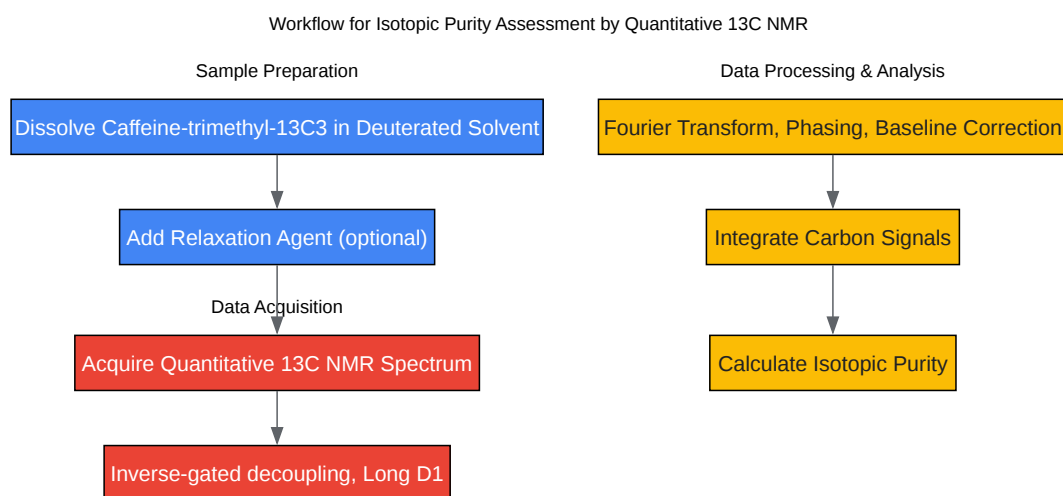
- Sample Preparation:
  - Dissolve a precisely weighed amount of **Caffeine-trimethyl- $^{13}\text{C}$ 3** in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) to a suitable concentration (typically 5-20 mg in 0.5-0.7 mL).
  - Add a relaxation agent (e.g., chromium(III) acetylacetonate) to shorten the long  $T_1$  relaxation times of quaternary carbons, if necessary.
- Instrumentation and Data Acquisition:
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
  - Acquire a quantitative  $^{13}\text{C}$  NMR spectrum using a standard pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
  - Employ a long relaxation delay ( $D_1$ ), typically 5-7 times the longest  $T_1$  relaxation time of the carbon nuclei, to ensure full magnetization recovery between scans.
- Data Analysis:
  - Process the Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform.
  - Carefully phase and baseline correct the spectrum.
  - Integrate the signals corresponding to the  $^{13}\text{C}$ -labeled methyl carbons and the natural abundance signals of the other carbons in the molecule.
  - The isotopic purity is calculated by comparing the integral of the enriched signals to the integrals of the non-enriched signals, taking into account the natural abundance of  $^{13}\text{C}$  (approximately 1.1%).

Expected  $^{13}\text{C}$  NMR Chemical Shifts

The chemical shifts of the carbon atoms in **Caffeine-trimethyl- $^{13}\text{C}3$**  are expected to be very similar to those of unlabeled caffeine. Predicted chemical shifts in  $\text{D}_2\text{O}$  are:

Carbon Atom	Predicted Chemical Shift (ppm)
C2	157.6
C6	154.0
C4	149.8
C8	143.6
C5	109.1
N1-CH <sub>3</sub>	31.7
N3-CH <sub>3</sub>	30.0
N7-CH <sub>3</sub>	35.8

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.



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### Workflow for Isotopic Purity Assessment by Quantitative $^{13}\text{C}$ NMR

## Application in Research

The primary application of **Caffeine-trimethyl- $^{13}\text{C}$ 3** is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of caffeine in various biological and environmental matrices.<sup>[4][8]</sup> This is particularly important in:

- Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of caffeine.



- Metabolic phenotyping: To assess the activity of enzymes involved in caffeine metabolism, such as cytochrome P450 1A2 (CYP1A2).[8]
- Food and beverage analysis: To quantify caffeine content in consumer products.
- Environmental monitoring: To measure caffeine levels in water sources as an indicator of human-derived contamination.
- Forensic and clinical toxicology: To accurately measure caffeine levels in biological samples.

While unlabeled caffeine is known to influence various signaling pathways, there is currently no widespread evidence of **Caffeine-trimethyl-<sup>13</sup>C3** being used as a tracer to directly study these pathways. Its role is predominantly that of a highly reliable analytical tool.

## Conclusion

**Caffeine-trimethyl-<sup>13</sup>C3** is a critical reagent for researchers and scientists requiring accurate and precise quantification of caffeine. Its high isotopic and chemical purity, which can be rigorously verified by mass spectrometry and quantitative <sup>13</sup>C NMR, ensures its reliability as an internal standard. The methodologies outlined in this guide provide a framework for the quality assessment of this important analytical tool, thereby contributing to the robustness and validity of research findings in drug development and other scientific disciplines.

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